molecular formula C11H10FNO6 B2613832 Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate CAS No. 147124-34-3

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

Cat. No.: B2613832
CAS No.: 147124-34-3
M. Wt: 271.2
InChI Key: BFQLFVFACPPWDX-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (CAS: 147124-34-3) is a nitro-substituted aromatic malonate ester with a fluorine atom at the 5-position and a nitro group at the 2-position of the benzene ring. Its molecular formula is C₁₁H₁₀FNO₆, and it has a molecular weight of 271.20 g/mol. This compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions, typically involving dimethyl malonate and halogenated nitrobenzene derivatives under basic conditions (e.g., K₂CO₃ or KOH in DMF) . It serves as a critical intermediate in pharmaceutical synthesis, particularly for antineoplastic agents like sunitinib malate, where it undergoes hydrolysis and decarboxylation to yield functionalized aromatic acids .

Preparation Methods

The synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate generally involves multiple steps starting from readily available starting materials. One common synthetic route includes the nitration of a fluorobenzene derivative followed by esterification with malonic acid. The reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux .

In industrial settings, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and concentration of reagents are optimized to achieve high efficiency and purity .

Chemical Reactions Analysis

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic hydrolysis.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate serves as a crucial building block in the synthesis of pharmaceuticals, especially those targeting cancer and inflammatory diseases. The presence of the nitro group enhances its biological activity, allowing for improved interactions with biological targets, which is essential for developing effective therapeutic agents .

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that compounds synthesized from this malonate can inhibit specific cancer cell lines, demonstrating their potential as anticancer agents.

Synthesis of Chiral Compounds

The compound is also utilized in synthesizing chiral malonates through enantioselective phase-transfer catalysis. This method allows for the production of highly enantioselective α-alkylated malonates, which are vital in creating chiral drugs and compounds used in various therapeutic applications .

Synthetic Intermediates

This compound is employed as an intermediate in the synthesis of more complex molecules, such as 5-fluorooxindoles. These oxindoles are important in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and analgesic effects .

Mechanistic Studies

Studies involving this compound often focus on its interaction with enzymes and receptors. Understanding these interactions helps elucidate its mechanism of action and potential side effects when used as a pharmaceutical agent . For example, interaction studies have demonstrated its binding affinity to specific biological targets, enhancing therapeutic efficacy while minimizing toxicity.

Mechanism of Action

The mechanism of action of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity and providing insights into their function. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of dimethyl 2-(5-fluoro-2-nitrophenyl)malonate include halogenated nitroaryl malonates, pyridyl-substituted malonates, and derivatives with varying substituent positions. Below is a detailed comparison:

Key Differences and Trends

Substituent Effects on Reactivity :

  • The electron-withdrawing nitro group at the 2-position activates the benzene ring for nucleophilic substitution. However, the position of fluorine (5- vs. 3-) alters electronic density and steric hindrance. For example, 5-fluoro substitution (in the target compound) enhances regioselectivity in cyclization reactions compared to 3-fluoro analogs .
  • Halogen vs. Heterocycle : Bromo/chloro derivatives (e.g., 1c, 1d) are more reactive in Suzuki-Miyaura cross-coupling than fluorine-substituted analogs due to stronger C–X bond polarization . Pyridyl-substituted malonates (e.g., 173417-34-0) exhibit distinct coordination properties in metal-catalyzed reactions .

Physicochemical Properties :

  • Solubility : Fluorine substitution improves solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to bulkier bromo/chloro analogs .
  • Thermal Stability : Nitro groups at the 2-position reduce thermal stability, necessitating lower reaction temperatures (<100°C) to prevent decomposition .

Synthetic Utility: The target compound is optimized for reductive cyclization to yield hexahydro-2,6-methano-1-benzazocines (87% yield with K₂CO₃ in toluene) . In contrast, dichloro derivatives (e.g., 4,5-dichloro-2-nitrophenyl malonates) are used in tandem reduction-cyclization reactions with Rh/C catalysts .

Regulatory and Industrial Relevance :

  • Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is prioritized in ANDA/NDA filings due to its compliance with USP/EMA standards, whereas the 5-fluoro variant is niche in oncology drug synthesis .

Research Findings and Mechanistic Insights

  • Cyclization Efficiency : The 5-fluoro-2-nitrophenyl malonate achieves higher cyclization yields (87%) compared to bromo analogs (75–80%) due to fluorine’s inductive effect stabilizing transition states .
  • Base Sensitivity : KOH in acetonitrile significantly improves yields (89%) for malonate-derived lactones compared to K₂CO₃, which requires longer reaction times .
  • Decarboxylation Pathways : The target compound’s hydrolysis-decarboxylation under basic conditions (e.g., K₂CO₃ in alcohol/water) avoids ester cleavage, making it superior to tert-butyl analogs in API synthesis .

Biological Activity

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications based on diverse research findings.

This compound has the molecular formula C11H10FNO6C_{11}H_{10}FNO_6 and a molecular weight of approximately 271.2 g/mol. It is classified as a malonic acid diester, specifically a dimethyl ester. The presence of fluorine and nitro groups contributes to its unique reactivity and potential biological activities, influencing factors such as absorption and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. It acts as a substrate or inhibitor in various biochemical assays, providing insights into enzyme mechanisms. The fluorine and nitro substituents enhance its reactivity, making it a valuable compound for studying enzyme interactions and drug development.

Biological Applications

1. Anticancer Activity:
Research has indicated that this compound may possess anticancer properties. It is used in the synthesis of compounds targeting multiple tyrosine kinases, which are crucial in cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, with IC50 values ranging from 29 to 59 µM for various derivatives that share structural similarities .

2. Enzyme Mechanism Studies:
The compound is utilized in studying enzyme mechanisms due to its ability to interact with various biological molecules. For instance, it has been employed to probe cytochrome P450 bioactivation pathways, revealing insights into how structural modifications influence enzyme activity .

3. Drug Development:
this compound serves as a building block in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties. Its derivatives are being investigated for their therapeutic potential, particularly in targeting diseases characterized by abnormal cell growth and inflammation .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound derivatives on four different cancer cell lines (MCF-7, HepG2, MDA-MB-231, HeLa). The results indicated varying levels of cytotoxicity, with certain derivatives exhibiting significant activity comparable to established kinase inhibitors like sunitinib .

CompoundCell LineIC50 (µM)
5eHepG229
5hMDA-MB-23145
5kHeLa40
SunitinibMCF-7261

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with cytochrome P450 enzymes. The findings suggested that structural modifications could significantly affect the bioactivation process, leading to enhanced antiproliferative activity against specific cancer cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) using 5-fluoro-2-nitrofluorobenzene and dimethyl malonate. Key steps include:

  • Using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to activate the malonate .
  • Heating at 100–120°C for 1.5–2 hours to achieve efficient coupling, followed by aqueous workup and silica gel chromatography for purification .
  • Yield optimization requires stoichiometric control (2.5 equivalents of malonate ester and base) to minimize side reactions .

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the malonate backbone and substituent positions. For example, the nitro group causes deshielding of adjacent protons (δ ~8.0–8.5 ppm), while the fluoro substituent splits signals in the aromatic region .
  • Chromatography : Use HPLC or GC-MS to verify purity (>95%) and detect unreacted starting materials .
  • Elemental Analysis : Confirm molecular formula alignment with theoretical values (C₁₁H₉FNO₆) .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Solubility: Highly soluble in DMF, DMSO, and dichloromethane; sparingly soluble in water. Pre-dissolve in DMF for reactions requiring aqueous conditions .
  • Stability: Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester groups. Avoid prolonged exposure to light, as nitro groups may undergo photodegradation .

Advanced Research Questions

Q. How do electronic effects of the 5-fluoro and 2-nitro substituents influence reactivity in subsequent transformations (e.g., hydrolysis, cyclization)?

  • Methodological Answer :

  • The 2-nitro group acts as a strong electron-withdrawing group (EWG), activating the aromatic ring for nucleophilic attacks but deactivating adjacent positions for electrophilic substitution.
  • The 5-fluoro substituent introduces steric and electronic effects, potentially altering regioselectivity in cyclization reactions. For example, in quinoline synthesis, fluorine’s inductive effect may slow lactamization compared to non-fluorinated analogs .
  • Experimental Design : Compare kinetic data (e.g., reaction rates, intermediates via LC-MS) with non-fluorinated/non-nitrated analogs to isolate substituent effects .

Q. What strategies resolve contradictions in hydrolysis efficiency between fluorinated and non-fluorinated malonates?

  • Methodological Answer :

  • Fluorinated malonates (e.g., dimethyl 2-(perfluorophenyl)malonate) resist hydrolysis due to the electron-withdrawing nature of fluorine, which stabilizes the ester groups. To overcome this:
  • Use stronger bases (e.g., NaOH in water/EtOH at reflux) and extended reaction times (24–48 hours) .
  • Monitor progress via FT-IR for ester C=O peak disappearance (~1740 cm⁻¹) and carboxylic acid formation (~1700 cm⁻¹) .
  • Contrast with non-fluorinated analogs, which hydrolyze readily under mild conditions (e.g., K₂CO₃ in THF/H₂O at 50°C) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or material properties?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and identify sites for functionalization. For example:
  • The nitro group’s electron-deficient nature makes it a target for reduction to amine, enabling conjugation with biomolecules .
  • Substituent effects on HOMO-LUMO gaps can predict redox behavior in material science applications .
  • Validate predictions with SAR studies: Synthesize analogs (e.g., replacing nitro with cyano) and test anti-inflammatory activity via COX-2 inhibition assays .

Q. What methodologies address challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions (e.g., diarylation) in SNAr steps .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance malonate activation in biphasic systems .
  • Process Analytical Technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor reaction progression and adjust parameters in real time .

Q. Data Analysis and Theoretical Frameworks

Q. How should researchers interpret conflicting spectroscopic data (e.g., unexpected splitting in NMR) for this compound?

  • Methodological Answer :

  • Dynamic Effects : Fluorine’s quadrupolar moment and nitro group’s conjugation may cause complex splitting. Use ¹⁹F NMR and 2D-COSY to resolve overlapping signals .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if spectral ambiguities persist .

Q. What theoretical frameworks explain the compound’s role in spirocyclic or heterocyclic synthesis?

  • Methodological Answer :

  • Electrocyclic and Pericyclic Reactions : The malonate’s α-position can undergo Michael addition or [3+2] cycloadditions to form spirooxindoles. Use frontier molecular orbital (FMO) theory to predict reactivity .
  • Case Study : In spiro[indoline-3,3'-quinoline] synthesis, nitro reduction followed by lactamization is guided by Baldwin’s rules and stereoelectronic effects .

Properties

IUPAC Name

dimethyl 2-(5-fluoro-2-nitrophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO6/c1-18-10(14)9(11(15)19-2)7-5-6(12)3-4-8(7)13(16)17/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQLFVFACPPWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of dimethyl malonate (6.24 g, 46.7 mmol) and potassium carbonate (6.51 g, 47.2 mmol) in DMF (20 ml) is added 2,4-difluoronitrobenzene (5.00 g, 30.8 mmol). The reaction is stirred at room temperature for 1 hour and then is brought to 60° C. After stirring for 1 hour, it is cooled to room temperature and 1 N HCl (100 ml) is added. The mixture is extracted with ethyl acetate (80 ml×2). The organic layers are combined, dried and concentrated. The desired compound is obtained after flash column chromatography purification (silica gel, eluted with hexanes-ethyl acetate): 1H NMR (CDCl3) δ 3.82 (s, 6H), 5.40 (s, 1H), 7.18-7.26 (m, 21), 8.16 (dd, 1H, J1=4.8 Hz, J2=8.8 Hz); LC-MS: 272.1 (MH+).
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6.24 g
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6.51 g
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20 mL
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5 g
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100 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a flask made of glass equipped with a stirrer, a thermometer, a distillation device and a dropping funnel and having an inner volume of 200 ml were charged 3.40 g (62.9 mmol) of sodium methoxide and 30 ml dimethyl sulfoxide under argon atmosphere, and then, while stirring at room temperature, 8.48 g (62.9 mmol) of dimethyl malonate with a purity of 98% was gradually added dropwise over 5 minutes. Moreover, 10 ml of cyclohexane was added to the mixture, and after raising the temperature to 100 to 105° C., the formed methanol was subjected to azeotropic distillation (removed by distillation) with cyclohexane. After this operation (removal of methanol by distillation) was repeated twice, the reaction mixture was cooled to 70° C., and 5.10 g (31.4 mmol) of 2,4-difluoronitrobenzene with a purity of 98% was gradually added dropwise over 10 minutes, and the resulting mixture was reacted at 70 to 80° C. for one hour. After completion of the reaction, the mixture was cooled to room temperature, 100 ml of toluene was added to the mixture and 5.25 ml (31.4 mmol) of 6 mol/l hydrochloric acid was gradually added dropwise while stirring. Then, the organic layer was separated, and the resulting mixture was washed successively with 50 ml of water and 50 ml of a saturated saline solution in this order, and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure, and the resulting concentrate was purified by silica gel column chromatography (filler:Daisogel 1002W, eluent:hexane:ethyl acetate=9:1 (volume ratio)) to obtain 5.60 g of dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (isolation yield: 64%) as white crystals with a purity of 98% (areal percentage by high performance liquid chromatography).
Name
sodium methoxide
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3.4 g
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30 mL
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8.48 g
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5.1 g
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5.25 mL
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100 mL
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10 mL
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Synthesis routes and methods IV

Procedure details

In a flask made of glass equipped with a stirrer, a thermometer, a reflux condenser and a dropping funnel and having an inner volume of 500 ml were charged 55.3 g (0.40 mol) of potassium carbonate, 200 ml of N,N-dimethylformamide, 54.0 g (0.40 mol) of dimethyl malonate with a purity of 98% and 32.5 g (0.20 mmol) of 2,4-difluoronitrobenzene with a purity of 98% under argon atmosphere, and under stirring, the mixture was reacted at 70° C. for 3 hours. After completion of the reaction, the mixture was cooled to room temperature, 160 ml of toluene was added to the mixture, and 50 ml (0.60 mol) of 12 mol/l hydrochloric acid was gradually added dropwise to the mixture while stirring. Then, the organic layer was separated, and washed successively with 50 ml of water and 50 ml of a saturated saline solution in this order, and dried over anhydrous magnesium sulfate. After filtration, this organic layer was analyzed (absolute quantitative method) by high performance liquid chromatography, it was found that 45.3 g (reaction yield: 84%) of dimethyl 2-(5-fluoro-2-nitrophenyl)malonate was formed.
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55.3 g
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54 g
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32.5 g
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200 mL
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50 mL
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160 mL
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